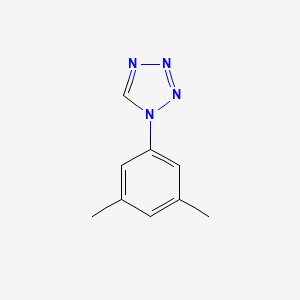

1-(3,5-dimethylphenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-3-8(2)5-9(4-7)13-6-10-11-12-13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIQAANBZHMWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=NN=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of N Aryl 1h Tetrazoles in Contemporary Chemical Research

N-aryl-1H-tetrazoles are a class of compounds that have garnered considerable attention across various fields of chemistry. Their utility stems from a unique combination of structural and electronic properties. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and other pharmacokinetic advantages. thieme-connect.comresearchgate.netacs.org This has made them valuable scaffolds in medicinal chemistry for the design of novel therapeutic agents. thieme-connect.comresearchgate.net

Beyond their medicinal applications, N-aryl-1H-tetrazoles are also significant in materials science and coordination chemistry. thieme-connect.comcore.ac.ukresearchgate.net The high nitrogen content of the tetrazole ring contributes to their use in the development of high-energy materials. mdpi.com In coordination chemistry, the multiple nitrogen atoms of the tetrazole ring provide various coordination modes for binding to metal ions, leading to the construction of novel metal-organic frameworks (MOFs). researchgate.net

The synthesis of N-aryl-1H-tetrazoles has also been a fertile ground for methodological innovation in organic chemistry. Researchers have developed numerous synthetic routes, including [3+2] cycloaddition reactions between nitriles and azides, which are often catalyzed by various metals or conducted under microwave irradiation. researchgate.netnih.govorganic-chemistry.orgresearchgate.net The development of efficient and regioselective synthetic methods, such as the metal-free N2-arylation of 1H-tetrazoles, continues to be an active area of investigation. acs.org

Overview of Academic Investigations Pertaining to 1 3,5 Dimethylphenyl 1h Tetrazole and Its Analogues

Academic research on 1-(3,5-dimethylphenyl)-1H-tetrazole itself is often embedded within broader studies of N-aryl-1H-tetrazoles. For instance, research into the synthesis of this compound contributes to the general understanding of tetrazole formation. A thiol derivative, this compound-5-thiol, has been synthesized from 3,5-dimethylphenyl isothiocyanate and sodium azide (B81097) in water. molaid.com This thiol derivative was then used as a ligand to create a novel copper(I) sulfamate (B1201201) π-complex, which was studied for its structural and nonlinear optical (NLO) properties. molaid.com

Investigations into analogues, such as 1-(2,6-dimethylphenyl)-1H-tetrazole, provide comparative data on the influence of substituent positioning on the phenyl ring. epa.gov The synthesis and characterization of various 5-substituted aryl 1H-tetrazoles have been explored for their potential antibacterial activity. nih.gov Some of these derivatives have shown significant activity against bacteria like Staphylococcus aureus and Escherichia coli, particularly when used in combination with other antibiotics. nih.gov

Furthermore, the structural features of related compounds have been a subject of study. For example, the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole reveals a twisted conformation between the benzene (B151609) and tetrazole rings, with intermolecular interactions stabilizing the crystal packing. researchgate.net Such structural analyses are crucial for understanding the solid-state properties and potential applications of these compounds.

Scope and Strategic Focus of the Comprehensive Research Outline

Established Reaction Pathways for 1,N-Disubstituted Tetrazoles

The creation of 1,N-disubstituted tetrazoles, such as 1-(3,5-dimethylphenyl)-1H-tetrazole, can be achieved through several reliable methods. These approaches often involve the formation of the tetrazole ring through cycloaddition reactions or the coupling of a pre-formed tetrazole ring with an aryl group.

Ugi-Azide Multicomponent Reactions and Analogous Cycloaddition Approaches

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, embodying the principles of step and atom economy. eurekaselect.com The Ugi-azide reaction, a prominent MCR, is a cornerstone for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.comscielo.org.mxsciforum.net This reaction typically involves an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source, often trimethylsilyl (B98337) azide (TMSN₃) or hydrazoic acid. scielo.org.mxmdpi.comscielo.org.mx

The mechanism commences with the condensation of an amine and a carbonyl compound to form an imine. scielo.org.mxscielo.org.mx This is followed by the addition of the isocyanide and the azide, leading to a nitrilium ion intermediate which then undergoes a 1,5-dipolar electrocyclization to yield the tetrazole ring. scielo.org.mxscielo.org.mx For the synthesis of derivatives of this compound, 3,5-dimethylaniline (B87155) would serve as the amine component.

The traditional method for synthesizing tetrazole derivatives is the [2+3] cycloaddition of an azide with a nitrile or an isocyanide. mdpi.comnih.govrsc.org This approach remains a fundamental and widely used strategy. nih.gov The versatility of the Ugi-azide reaction and related cycloadditions allows for the creation of a diverse library of tetrazole derivatives by varying the starting components. scielo.org.mxnih.gov Research has also explored ultrasound-assisted Ugi-azide reactions, which can offer advantages such as solvent-free conditions and mild reaction temperatures. mdpi.comsciforum.net

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Tetrazole Formation

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming the C-N bond between an aryl group and a tetrazole ring. An operationally simple method involves the direct conversion of arylboronic acids to tetrazoles catalyzed by a pincer-type Pd(II) complex under mild, open-flask conditions. organic-chemistry.org In this approach, 3,5-dimethylphenylboronic acid would be a key reactant for the synthesis of the target compound.

Another strategy is the direct C-H arylation of 1-substituted tetrazoles with aryl bromides, facilitated by a Pd/Cu cocatalytic system under mild conditions. organic-chemistry.org This method allows for the introduction of the 3,5-dimethylphenyl group at the 5-position of a pre-existing 1-substituted tetrazole.

Other Transition Metal-Free Synthetic Routes

The development of transition metal-free synthetic methods is a significant area of research, driven by the desire to reduce costs and the environmental impact associated with metal catalysts. rsc.orgscispace.com A general and efficient method for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of amines, such as 3,5-dimethylaniline, with triethyl orthoformate and sodium azide. organic-chemistry.org This reaction can be catalyzed by ytterbium triflate (Yb(OTf)₃), though other catalysts have also been explored. organic-chemistry.org

The use of natural and low-cost catalysts is also gaining traction. For instance, cuttlebone has been reported as a highly effective and recyclable heterogeneous catalyst for the [3+2] cycloaddition reaction between nitriles and sodium azide. rsc.orgscispace.com This method operates by the "electrophilic activation" of the nitrile through hydrogen bonding, facilitating the cycloaddition. scispace.com

Regioselective and Stereoselective Synthesis of Advanced Analogues

The functionalization of tetrazoles can be challenging due to the potential for forming regioisomers. acs.org For 5-substituted tetrazoles, alkylation or arylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted products. acs.orgrsc.org

Achieving regioselectivity is therefore a critical aspect of synthesizing advanced analogues. Several strategies have been developed to control the position of substitution. For instance, the N2-arylation of 5-substituted-1H-tetrazoles can be achieved with high regioselectivity using diaryliodonium salts in a metal-free system or with arylboronic acids in the presence of a copper catalyst. organic-chemistry.org The choice of reactants and reaction conditions, including the use of specific catalysts and solvents, plays a crucial role in directing the substitution to the desired nitrogen atom. organic-chemistry.orgnih.gov

For example, the reaction of aryldiazonium salts with amidines followed by oxidative ring closure provides a facile route to 2,5-disubstituted tetrazoles. organic-chemistry.org Conversely, other methods are optimized for the synthesis of 1,5-disubstituted tetrazoles. acs.org Mechanistic studies, sometimes involving computational analysis, are often employed to understand the factors governing regioselectivity, which can be influenced by both steric and electronic effects. rsc.orgbohrium.comrsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazoles to minimize environmental impact. nih.govrsc.orgeurekaselect.com This includes the use of environmentally benign solvents, such as water or ethanol, the development of catalyst-free reactions, and the use of recyclable catalysts. rsc.orgnih.gov

The use of nanomaterials as catalysts in tetrazole synthesis has emerged as a significant green approach. nih.govrsc.org Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused for multiple reaction cycles. nih.govrsc.orgnih.gov For instance, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used as a recyclable catalyst for the synthesis of tetrazole derivatives in excellent yields. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.govrsc.org This method has been successfully applied to the synthesis of various tetrazole derivatives. researchgate.netnih.gov Furthermore, solvent-free reaction conditions, often coupled with techniques like ultrasound irradiation, represent a highly sustainable approach by eliminating the need for volatile and often toxic organic solvents. mdpi.comsciforum.netrsc.org

Methodological Advancements in Yield Enhancement and Purity Control

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. ekb.eg Methodological advancements in this area focus on optimizing reaction conditions, developing more efficient catalysts, and simplifying work-up and purification procedures.

The choice of catalyst is often a key factor in improving yields. As mentioned, various nanocatalysts and heterogeneous catalysts have been shown to provide high to excellent yields in tetrazole synthesis. nih.govrsc.orgrsc.orgnih.gov The optimization of reaction parameters such as temperature, reaction time, and solvent is also critical. nih.gov

For instance, in the synthesis of 5-substituted 1H-tetrazoles, using a catalytic amount of a trialkylammonium salt in combination with a phase transfer agent can minimize the formation of hazardous byproducts like hydrazoic acid and lead to high yields of the desired product. acs.org The use of microwave irradiation has also been demonstrated to significantly enhance yields and shorten reaction times in the preparation of tetrazole intermediates. nih.gov

Purity control is often addressed through the development of reactions that proceed with high selectivity, minimizing the formation of side products. rsc.org Simplified purification methods, such as avoiding column chromatography by designing reactions where the product can be easily isolated through filtration and recrystallization, are also a key focus. researchgate.netrsc.org The purity of the synthesized compounds is typically verified using techniques like Thin-Layer Chromatography (TLC) and confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.netresearchgate.netresearchgate.net

Data Tables

Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages |

| Yb(OTf)₃ organic-chemistry.org | Amine, Orthoformate, Azide | Acetic Acid | Efficient for 1-substituted tetrazoles. organic-chemistry.org |

| Pd(II) Pincer Complex organic-chemistry.org | Arylboronic Acid, Tetrazole | Not specified | Mild, open-flask conditions. organic-chemistry.org |

| Cuttlebone rsc.orgscispace.com | Nitrile, Azide | DMSO | Natural, low-cost, recyclable. rsc.orgscispace.com |

| Nano-TiCl₄·SiO₂ scielo.org.za | Nitrile, Azide | Not specified | Heterogeneous, recoverable, reusable. scielo.org.za |

| Fe₃O₄@PMO-ICS-ZnO nih.gov | Aldehyde, Malononitrile, Azide | Ethanol | Magnetic, recyclable, high yields. nih.gov |

| Cu-based catalyst rsc.org | Nitrile, Azide | NMP | Microwave-assisted, high yields. rsc.org |

Table 2: Green Chemistry Approaches in Tetrazole Synthesis

| Approach | Example | Benefits |

| Ultrasound Irradiation mdpi.comsciforum.net | Ugi-azide reaction | Solvent-free, mild conditions, reduced reaction time. mdpi.comsciforum.net |

| Microwave-Assisted Synthesis researchgate.netnih.gov | Cycloaddition reactions | Rapid, increased yields, energy efficient. researchgate.netnih.gov |

| Use of Green Solvents rsc.orgnih.gov | Water, Ethanol | Reduced environmental impact, safer. rsc.orgnih.gov |

| Recyclable Catalysts nih.govrsc.orgnih.gov | Nanomaterials, Heterogeneous catalysts | Cost-effective, reduced waste. nih.govrsc.orgnih.gov |

| Multicomponent Reactions eurekaselect.com | Ugi-azide reaction | Step and atom economy, reduced waste. eurekaselect.com |

Single Crystal X-ray Diffraction Analysis of this compound and its Complexes

Crystallographic Parameters and Molecular Conformations

While specific crystallographic data for this compound is not available in the provided search results, analysis of a related compound, 5-vinyl-1H-tetrazole, illustrates the type of information obtained. For this analog, X-ray diffraction analysis revealed its molecular structure, allowing for the precise measurement of its atomic coordinates. mdpi.com For this compound, such an analysis would determine key parameters like the dihedral angle between the phenyl ring and the tetrazole ring, confirming the degree of planarity, and provide exact bond lengths and angles for the entire molecule.

Example Crystallographic Data for an Analog Compound (5-vinyl-1H-tetrazole)

| Parameter | Value |

|---|---|

| Compound | 5-vinyl-1H-tetrazole |

| Formula | C3H4N4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

This table presents example data from a related vinyl-substituted tetrazole to illustrate typical crystallographic parameters obtained from X-ray diffraction analysis. mdpi.com

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, one can analyze the type and extent of interactions holding the crystal lattice together. Key interactions include hydrogen bonds and van der Waals forces. nih.gov The two-dimensional fingerprint plots derived from this analysis provide a summary of these intermolecular contacts, detailing the relative contributions of different interaction types, such as H···H, C···H, and N···H contacts. nih.gov This analysis reveals the dominant forces in the crystal packing, which are crucial for understanding the material's physical properties. nih.govnsf.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

For this compound, ¹H NMR would identify signals corresponding to the protons on the phenyl ring, the two methyl groups, and the tetrazole ring proton. The splitting patterns and integration of these signals would confirm their connectivity. ¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom, including those in the phenyl and tetrazole rings and the methyl groups. The chemical shift of the tetrazole carbon is particularly informative, as it can help distinguish between N1 and N2 substituted isomers, which typically differ by approximately 10 ppm. mdpi.com

NMR Spectroscopic Data for the Analog 5-(3,5-Dimethoxyphenyl)-1H-tetrazole

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H NMR | 16.91 | br s, 1H, NH |

| 7.21 | d, J = 2 Hz, 2H, Ph | |

| 6.73 | t, J = 2 Hz, 1H, Ph | |

| 3.84 | s, 6H, -OMe | |

| ¹³C NMR | 161.5 | C-Ar |

| 156.3 | C-tetrazole | |

| 125.7 | C-Ar | |

| 105.3 | C-Ar | |

| 103.4 | C-Ar | |

| 56.0 | -OMe |

This table presents ¹H and ¹³C NMR data recorded in DMSO-d6 for the analog 5-(3,5-dimethoxyphenyl)-1H-tetrazole. rsc.org The data illustrates the type of information obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding within a molecule by probing its vibrational modes. researchgate.net

In the IR spectrum of a substituted tetrazole, characteristic peaks would confirm the presence of key structural features. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The spectrum would also feature bands corresponding to C=C stretching within the aromatic ring and N=N and C=N stretching vibrations characteristic of the tetrazole ring, generally found in the 1600-900 cm⁻¹ region. researchgate.netpnrjournal.com

Representative Vibrational Data for a Substituted Tetrazole Analog

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3129-2634 | N-H stretching, C-H stretching |

| 1605 | C=C aromatic ring stretching |

| 1562 | Tetrazole ring vibration |

| 1480-1430 | C-H bending, ring vibrations |

| 1208, 1167 | C-O stretching, ring vibrations |

| 1054 | Tetrazole ring breathing |

| 827 | C-H out-of-plane bending |

This table shows selected FT-IR peak assignments for the analog 5-(3,5-dimethoxyphenyl)-1H-tetrazole to illustrate the interpretation of vibrational spectra. rsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the resulting ions are analyzed, offer deep insights into the molecule's structure and stability. researchgate.netuni-halle.de

For tetrazole derivatives, a characteristic fragmentation pathway observed upon ionization is the elimination of a molecule of nitrogen (N₂), which has a mass of 28 Da. mdpi.comnih.govresearchgate.net In the case of this compound, the molecular ion [M+H]⁺ would be detected, and its fragmentation would likely be dominated by the loss of N₂ to form a stable daughter ion.

Mass Spectrometry Data for the Analog 5-(3,5-Dimethoxyphenyl)-1H-tetrazole

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | 207 | Protonated molecular ion |

| [M+H - 2N₂]⁺ | 149 | Fragment after loss of two N₂ molecules |

This table shows the mass spectrometry fragmentation data for the analog 5-(3,5-dimethoxyphenyl)-1H-tetrazole, highlighting a characteristic fragmentation pattern. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. These electronic transitions, such as π → π* and n → π*, are characteristic of the molecule's electronic structure. libretexts.org

Unsubstituted tetrazoles typically exhibit π → π* transitions in the vacuum UV region (below 200 nm). pnrjournal.com The introduction of a phenyl group, which is a chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The UV-Vis spectrum of this compound would therefore be expected to show characteristic absorption bands related to the electronic transitions within the conjugated system formed by the phenyl and tetrazole rings.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. For 1-(3,5-dimethylphenyl)-1H-tetrazole, DFT studies, often employing basis sets like B3LYP/6-311G(d,p), have been instrumental in elucidating its fundamental chemical characteristics. growingscience.comasianpubs.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For substituted tetrazoles, the conformation, particularly the dihedral angle between the phenyl and tetrazole rings, is a key determinant of its properties. researchgate.net In similar structures, like 5-aryloxy-(1H)-tetrazoles, the phenyl and tetrazole rings are often found to be nearly perpendicular. growingscience.comresearchgate.net

Conformational analysis of related heterocyclic compounds has been performed using programs that generate numerous conformers, which are then optimized using molecular mechanics and DFT methods to identify the most stable structures. mdpi.comnih.gov This process is essential for understanding the molecule's flexibility and the different spatial arrangements it can adopt.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For various tetrazole derivatives, this energy gap has been calculated to be in the range of 2.72-4.80 eV. nih.gov Theoretical studies on related tetrazole compounds have shown that the HOMO is often distributed over the tetrazole and phenyl rings, while the LUMO is primarily located on the pyrazine (B50134) or phenyl ring. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for Related Tetrazole Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-(4-chlorophenyl)-1H-tetrazole researchgate.net | - | - | - |

| Tetrazole Derivative 4c nih.gov | - | - | - |

| Tetrazole and Oxadiazole Derivatives nih.gov | - | - | 2.72-4.80 |

Note: Specific HOMO and LUMO energy values for this compound were not available in the searched literature. The table presents data for structurally related compounds to provide context.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for tetrazole derivatives have shown good agreement with experimental spectra. growingscience.comresearchgate.net For instance, in 1H-NMR spectra of some tetrazole derivatives, the NH proton of the tetrazole ring appears as a singlet at a high chemical shift. researchgate.net

IR Spectroscopy: Calculated IR spectra help in the assignment of vibrational frequencies observed in experimental spectra. growingscience.comresearchgate.net For 5-substituted 1H-tetrazoles, characteristic absorption bands for NH, Ar-H, and C≡N stretching frequencies have been identified. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com The calculated UV-visible spectra for related tetrazole compounds have been shown to be in good agreement with experimental measurements in various solvents. growingscience.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. MD simulations have been used to study the blending systems of tetrazole-containing compounds to understand their mechanical properties and cohesive energy densities. nih.gov These simulations can reveal how the molecule interacts with other molecules, including potential drug targets, and how its conformation changes in a dynamic environment.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models

Computational models are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. FMO theory, as mentioned earlier, is a key tool for predicting reactivity. numberanalytics.compku.edu.cn The distribution of electrostatic potential on the molecular surface (Molecular Electrostatic Potential, MEP) can identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netbhu.ac.in For instance, in a related chlorophenyl tetrazole, the MEP map was used to identify the most likely sites for chemical reactions. researchgate.net

In Silico Screening and Ligand-Target Interaction Prediction (e.g., Molecular Docking)

In silico screening techniques, particularly molecular docking, are widely used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein. nih.govajchem-a.comresearchgate.net

Molecular docking studies on various tetrazole derivatives have been performed to evaluate their potential as inhibitors for different enzymes and receptors. nih.govnih.govnih.gov These studies calculate a docking score, which represents the binding energy of the ligand-target complex. nih.gov A more negative score generally indicates a more stable and favorable interaction. For example, docking studies of tetrazole derivatives with the CSNK2A1 receptor revealed binding energies as low as -6.8687 kcal/mol. nih.gov Similarly, docking of other tetrazole compounds against various protein targets has shown strong binding affinities, suggesting their potential as therapeutic agents. nih.govnih.gov These studies often identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the binding site. ajchem-a.comresearchgate.net

Reactivity Profiles and Mechanistic Transformations

Electrophilic and Nucleophilic Reactions of the Tetrazole Ring

The tetrazole ring is an electron-rich aromatic system containing four nitrogen atoms, which endows it with specific reactive properties. The nitrogen atoms, particularly those at the N-3 and N-4 positions, possess lone pairs of electrons, making them nucleophilic centers and sites for hydrogen bonding. nih.govacs.org

Electrophilic Reactions: The primary electrophilic reaction involving the tetrazole ring is alkylation or quaternization at one of the "pyrrole-type" nitrogen atoms (N-3 or N-4). While direct alkylation studies on 1-(3,5-dimethylphenyl)-1H-tetrazole are not extensively documented, research on analogous 1,5-disubstituted tetrazoles demonstrates this reactivity. The reaction with alkylating agents, such as alkyl halides or diazonium intermediates, leads to the formation of tetrazolium salts. researchgate.netrsc.org The regioselectivity of this attack (i.e., at N-3 vs. N-4) can be influenced by the nature of the substituent at the C-5 position and the specific reaction conditions. rsc.org For 1,5-disubstituted tetrazoles, this electrophilic attack results in a cationic, quaternary ammonium-like center within the ring.

Studies on 5-substituted 1H-tetrazoles show that alkylation can preferentially form 2,5-disubstituted products over 1,5-disubstituted isomers, with selectivity depending on the reaction mechanism and the electrophile used. rsc.orgorganic-chemistry.orgresearchgate.netnih.gov

Nucleophilic Reactions: The tetrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its high electron density. However, the nitrogen atoms exhibit nucleophilic character. The lone pairs on the sp²-hybridized nitrogens can participate in coordination with metal ions and form strong hydrogen bonds, a property that is key to the use of tetrazoles as bioisosteres for carboxylic acids in medicinal chemistry. acs.orgthieme-connect.com

Direct nucleophilic attack on a ring atom typically requires the presence of a good leaving group at the C-5 position. For the parent this compound, which is unsubstituted at C-5, such reactions are not common. Instead, the tetrazole moiety can act as a nucleophile after deprotonation if a C-H bond at the C-5 position were acidic enough, or more commonly, the tetrazole anion (tetrazolate) derived from N-H tetrazoles can act as a potent nucleophile. In the case of 1-substituted tetrazoles, which lack an acidic N-H proton, the ring nitrogens themselves are the primary nucleophilic sites.

Aromatic Substitution Reactions on the 3,5-Dimethylphenyl Moiety

The reactivity of the 3,5-dimethylphenyl ring towards aromatic substitution is governed by the combined electronic effects of its substituents: the two activating methyl groups and the deactivating tetrazol-1-yl group.

The 1H-tetrazol-1-yl substituent is generally considered to be electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. This effect is due to the electronegativity of the nitrogen atoms. Conversely, the two methyl groups at the meta positions (relative to the tetrazole) are electron-donating and activating.

For an incoming electrophile (E⁺), the directing effects of the substituents must be considered:

Methyl Groups (-CH₃): These are ortho- and para-directing activators.

Tetrazol-1-yl Group (-C₇H₅N₄): This is a deactivating group, which typically directs incoming electrophiles to the meta position relative to itself.

In the case of this compound, the positions ortho to both methyl groups (positions 2, 4, and 6 of the phenyl ring) are the most activated sites.

Position 2 and 6 are ortho to one methyl group and meta to the other.

Position 4 is para to one methyl group and ortho to the other.

The tetrazol-1-yl group at position 1 deactivates the entire ring but would direct towards positions 3 and 5, which are already occupied by the methyl groups. Therefore, electrophilic substitution is predicted to occur at the positions most strongly activated by the methyl groups, namely positions 2, 4, and 6. Steric hindrance from the adjacent tetrazole ring might slightly disfavor substitution at positions 2 and 6 compared to position 4.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a nitro (-NO₂) group at position 4 or 2/6. masterorganicchemistry.comyoutube.comyoutube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom, again predicted to favor the positions activated by the methyl groups. mt.comyoutube.com

Cycloaddition and Rearrangement Reactions Involving the Tetrazole Core

The most significant reaction of the tetrazole core that can be classified under this category is the thermal or photochemical extrusion of molecular nitrogen (N₂). This process is effectively a retro-[2+3] cycloaddition, leading to the formation of a highly reactive nitrilimine intermediate. researchgate.net

Nitrogen Extrusion and Nitrilimine Formation: Upon heating or UV irradiation, the 1-substituted tetrazole ring can cleave, releasing a stable molecule of dinitrogen. This fragmentation generates a 1,3-dipolar species known as a nitrilimine.

The generated 3,5-dimethylphenylnitrilimine is a transient species that can undergo several subsequent transformations:

Intramolecular Cycloaddition: If a suitable dipolarophile is present elsewhere in the molecule, the nitrilimine can react intramolecularly.

Dimerization: In the absence of other trapping agents, nitrilimines can dimerize to form 1,2,4,5-tetrazines.

Reaction with External Traps: The nitrilimine can be trapped by external dipolarophiles (e.g., alkenes, alkynes) to form new five-membered heterocyclic rings, such as pyrazolines or pyrazoles.

While tetrazoles are often synthesized via [2+3] cycloaddition reactions between nitriles and azides, the reverse reaction highlights the inherent (though high-energy) potential of the tetrazole ring to act as a masked nitrilimine. nih.gov

Photochemical and Thermal Transformation Studies

The stability of the this compound molecule is finite, and it undergoes distinct transformations under photochemical and thermal stress, primarily involving the cleavage of the tetrazole ring.

Photochemical Transformations: The photochemistry of 1-aryl tetrazoles is a well-studied area. uc.pt Upon UV irradiation, these compounds typically undergo fragmentation through one or more pathways. organic-chemistry.org The primary photochemical event is often the cleavage of the tetrazole ring with the extrusion of molecular nitrogen. nih.govcdnsciencepub.com

For 1-aryl tetrazoles, two main decomposition pathways are observed:

[3+2] Cycloelimination: This pathway leads to the formation of a nitrilimine and N₂, as discussed in the previous section.

Ring Fragmentation: An alternative pathway involves the cleavage of the N1-C5 and N3-N4 bonds, yielding an aryl azide (B81097) and a nitrile. For 5-substituted-1-phenyl-1H-tetrazoles, photolysis can lead to phenylazide and a corresponding isocyanate or related fragments. nih.govcdnsciencepub.com

The specific products formed depend on the substituents and the reaction conditions (e.g., solvent, wavelength of light). organic-chemistry.orguc.pt

| Compound | Conditions | Major Products | Reference |

|---|---|---|---|

| 5-Ethoxy-1-phenyl-1H-tetrazole | UV irradiation (λ > 235 nm), matrix-isolated | Ethylcyanate, Phenylazide, 1-Aza-1,2,4,6-cycloheptatetraene | nih.govcdnsciencepub.com |

| 1-Phenyl-4-allyl-tetrazol-5-one | UV irradiation (λ = 254 nm), in solution | Phenylazide, Allylisocyanate, Pyrimidinone (in protic solvents) | organic-chemistry.orguc.pt |

Thermal Transformations: Thermal decomposition of 1-aryl tetrazoles generally requires higher temperatures than photochemical methods. Thermogravimetric analysis shows that many phenyl tetrazoles decompose exothermically at temperatures between 190–240 °C. organic-chemistry.org The primary decomposition product is molecular nitrogen. The remaining fragments can rearrange to form various stable products. One commonly proposed product from the thermal decomposition of 1-substituted tetrazoles is the corresponding isonitrile (R-N≡C), although other complex decomposition pathways can occur. organic-chemistry.org The decomposition of some energetic tetrazole derivatives is a critical aspect of their application in materials science. colab.ws

| Compound | Decomposition Temperature (°C) | Proposed Products/Residue | Reference |

|---|---|---|---|

| 1-(2-chlorophenyl)-1H-tetrazole | ~190-240 | N₂ release, isonitrile formation | organic-chemistry.org |

| 1-(4-chlorophenyl)-1H-tetrazole | ~190-240 | N₂ release, isonitrile formation | organic-chemistry.org |

| 3,5-Dimethyl-4-hydroxyphenylpentazole | -14 (initial) | 3,5-Dimethyl-4-hydroxyphenyl azide, 2,6-dimethyl-p-benzoquinone | youtube.com |

Coordination Chemistry and Metal Complexation

Ligand Design Principles Incorporating 1-(3,5-Dimethylphenyl)-1H-tetrazole (and its 5-substituted analogues)

The design of ligands based on the this compound framework is guided by several key principles aimed at tuning the properties of the resulting metal complexes. Tetrazole-based ligands are known for their ability to act as versatile connectors, capable of monodentate, bidentate, and bridging coordination modes. The nitrogen-rich tetrazole ring can coordinate to metal centers through any of its four nitrogen atoms, leading to the formation of diverse and stable structures. arkat-usa.orgresearchgate.net

A primary consideration in ligand design is the introduction of additional functional groups, often at the 5-position of the tetrazole ring, to create multifunctional ligands. unimi.it For instance, the incorporation of thiol (mercapto) or allylthio groups can introduce alternative coordination sites (sulfur) and lead to complexes with unique geometries and properties. researchgate.net The acidity of the tetrazole group, which is comparable to that of carboxylic acids, also makes it a common bioisostere, a principle that can be extended to its role in coordination chemistry. tsijournals.com

| Ligand Feature | Design Principle | Desired Outcome |

| Tetrazole Ring | Multiple nitrogen donors | Versatile coordination modes (monodentate, bridging), formation of polynuclear structures. arkat-usa.org |

| 5-Position Substituents (e.g., -SH, -SR) | Introduction of secondary donor sites | Multidentate chelation, access to different coordination geometries (e.g., N,S-coordination). researchgate.net |

| 3,5-Dimethylphenyl Group | Steric hindrance and electronic effects | Control of coordination geometry, enhanced solubility, modified electronic properties of the complex. scirp.org |

| Overall Ligand Geometry | Tunable dihedral angles | Influence on crystal packing and supramolecular architecture. researchgate.net |

Synthesis and Characterization of Metal-Tetrazole Coordination Compounds

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. tsijournals.com Common methods include solution-based synthesis at room or elevated temperatures, as well as solvothermal and hydrothermal techniques, which can promote the formation of crystalline, extended structures. unimi.itrsc.org The choice of metal salt, solvent, temperature, and ligand-to-metal ratio can significantly influence the final product's dimensionality and topology. mdpi.com

Elucidation of Coordination Modes and Geometries (e.g., Nitrogen, Allylthio Coordination)

Tetrazole-based ligands exhibit a remarkable diversity in their coordination behavior. The deprotonated tetrazolate anion can utilize up to four nitrogen atoms to bridge multiple metal centers, facilitating the construction of one-, two-, and three-dimensional coordination polymers. researchgate.netunimi.itrsc.org The specific coordination mode adopted depends on various factors, including the metal ion's coordination preference, the steric demands of the substituents on the ligand, and the presence of counter-anions or solvent molecules. mdpi.comrsc.org

In complexes of 1-substituted-1H-tetrazoles, coordination commonly occurs through the N4 atom of the tetrazole ring. However, bridging modes involving N2 and N3 are also prevalent, leading to the formation of dinuclear or polynuclear structures. arkat-usa.org

When the tetrazole ring is functionalized at the 5-position with a group like allylthio, the sulfur atom introduces an additional potential coordination site. This can lead to chelation, where the ligand binds to a single metal center through both a nitrogen atom of the tetrazole ring and the sulfur atom of the side chain. This N,S-bidentate chelation results in the formation of stable five- or six-membered rings. Alternatively, the sulfur atom can act as a bridging site, linking two different metal centers. The interplay between nitrogen and sulfur coordination adds another layer of complexity and tunability to the resulting architectures.

Table of Common Coordination Modes for Tetrazole Ligands:

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | Ligand binds to a single metal ion through one nitrogen atom (typically N4). researchgate.net | Discrete mononuclear complexes or termination of a polymer chain. |

| Bidentate Chelating | Ligand binds to a single metal ion via two donor atoms (e.g., N,N or N,S). researchgate.net | Stable chelate rings, mononuclear complexes. |

| Bidentate Bridging | Ligand links two metal centers using two different nitrogen atoms (e.g., N2, N3 or N4, N2). | Dinuclear complexes or one-dimensional chains. |

Influence of the 3,5-Dimethylphenyl Substituent on Coordination Properties

The 3,5-dimethylphenyl substituent at the N1 position of the tetrazole ring exerts a significant influence on the coordination properties of the ligand. Its primary effects are steric and electronic in nature.

Steric Influence : The presence of two methyl groups in the meta positions of the phenyl ring creates considerable steric bulk. This bulk can restrict the approach of metal ions and other ligands, thereby influencing the coordination number and geometry of the metal center. It can also control the supramolecular assembly by preventing dense packing and favoring the formation of more open or lower-dimensional structures. The steric hindrance can dictate the orientation of the ligand around the metal ion and may lead to distorted coordination polyhedra.

Electronic Influence : The methyl groups are weakly electron-donating, which can subtly increase the electron density on the phenyl ring and, by extension, on the tetrazole ring. This may enhance the basicity and donor strength of the nitrogen atoms, potentially leading to stronger metal-ligand bonds.

Solubility : The nonpolar character of the dimethylphenyl group can increase the solubility of both the free ligand and its metal complexes in organic solvents, which is advantageous for synthesis, purification, and solution-state studies. scirp.org

Conformational Effects : The steric interaction between the 3,5-dimethylphenyl group and the tetrazole ring can lead to a significant twist between the planes of the two rings. researchgate.net This dihedral angle is a key structural parameter that impacts how the ligands pack in the solid state and can prevent the formation of planar, extended π-systems that might otherwise be possible.

Catalytic Applications of Metal-Tetrazole Complexes in Organic Transformations

While the catalytic applications of complexes derived specifically from this compound are not extensively documented, the broader class of metal-tetrazole complexes has shown promise in catalysis. The versatile coordination chemistry and electronic properties of tetrazole ligands make them suitable for stabilizing catalytically active metal centers.

One notable example involves the use of metalloporphyrin catalysts for the oxidative dimerization of 1-phenyl-1H-tetrazole-5-thiol. scirp.orgscirp.org In this reaction, a manganese-porphyrin complex was found to be highly active and selective in converting the thiol to its corresponding disulfide. scirp.org The proposed mechanism involves the formation of an active intermediate where the thiolate ligand coordinates to the manganese center. scirp.org This suggests that metal complexes of substituted tetrazole-thiols could function as catalysts in oxidation and sweetening processes relevant to the fuel industry. scirp.org

Furthermore, the structural features of metal-tetrazole complexes, such as the potential for creating well-defined channels and cavities in coordination polymers, open up possibilities for their use as heterogeneous catalysts. The ability to tune the steric and electronic environment around the metal center by modifying the tetrazole ligand, for instance by using the 3,5-dimethylphenyl substituent, could allow for the development of catalysts with enhanced activity and selectivity for specific organic transformations.

Investigation of Non-Linear Optical (NLO) Properties in Metal-Tetrazole Complexes

Materials with non-linear optical (NLO) properties, which exhibit a response that is not linearly proportional to the strength of an applied optical field, are of great interest for applications in telecommunications, optical switching, and frequency conversion. rsc.orgyoutube.com A key requirement for second-order NLO phenomena, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. rsc.org

Coordination polymers and metal-organic frameworks (MOFs) built from tetrazole-based ligands are attractive candidates for NLO materials. rsc.org The ability of tetrazole ligands to link metal centers into extended, acentric networks is a crucial design strategy. The modular nature of these complexes allows for the rational design of NLO-active materials by carefully selecting the metal ion and the organic ligand. rsc.org

The this compound ligand could contribute to the formation of NLO-active materials in several ways. The inherent asymmetry of the ligand itself, combined with its potential to induce specific, non-centrosymmetric coordination geometries around the metal center, could lead to the crystallization of the bulk material in an acentric space group. The electronic properties of the ligand, featuring a π-system that can be influenced by the metal center, are also important for achieving a large NLO response. While specific studies on the NLO properties of this compound complexes are limited, the general principles of NLO material design strongly suggest that this class of compounds holds potential for further investigation in the field of photonics. rsc.org

Exploratory Biological Interaction Studies Mechanistic & Target Oriented

Investigation of Molecular Targets and Binding Mechanisms in Cellular and Cell-Free Systems

The 1-aryl-tetrazole scaffold has been identified as a promising pharmacophore for interacting with key cellular machinery involved in cell division and proliferation. Studies in this area have primarily utilized cellular and cell-free systems to elucidate binding mechanisms and identify specific molecular targets.

A significant body of research has identified tubulin, the protein subunit of microtubules, as a primary target for 1,5-disubstituted tetrazole derivatives. nih.gov These compounds are often designed as rigid analogues of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov The tetrazole ring acts as a bioisosteric replacement for other heterocyclic structures in similar microtubule-targeting agents. tandfonline.comnih.govnih.gov

Mechanism studies on various 1-aryl-5-substituted tetrazoles confirm their role as microtubule destabilizers. tandfonline.comnih.govnih.gov By binding to tubulin, these compounds inhibit its polymerization into microtubules. nih.govtandfonline.comnih.gov This disruption of the microtubule network is a key mechanism of their cytotoxic effects. tandfonline.com Investigations into the specific binding site indicate that these tetrazole derivatives, much like their parent compound analogues, interact with the colchicine-binding site on tubulin. nih.govnih.gov This was confirmed in competitive binding assays where active tetrazole compounds inhibited the binding of radiolabeled colchicine to tubulin. nih.gov The substitution pattern on the aromatic rings at the N-1 and C-5 positions of the tetrazole is crucial for activity, with specific moieties like 4-ethoxyphenyl and 3,4,5-trimethoxyphenyl groups showing high potency in inhibiting tubulin assembly. nih.gov

Table 1: Tubulin Polymerization Inhibition by 1,5-Disubstituted Tetrazole Analogs

| Compound ID | N-1 Substituent | C-5 Substituent | Tubulin IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4l | 3,4,5-Trimethoxyphenyl | 4-Ethoxyphenyl | 2.0 ± 0.1 | nih.gov |

| 5b | 4-Ethoxyphenyl | 3,4,5-Trimethoxyphenyl | 4.0 ± 0.4 | nih.gov |

| 6-31 | Aryl | 4-Arylpiperazine-1-carbonyl | Not specified, but confirmed inhibition | tandfonline.comnih.gov |

Note: IC₅₀ is the concentration required to inhibit tubulin polymerization by 50%. Data for the specific 1-(3,5-dimethylphenyl)-1H-tetrazole was not available in the cited sources.

A direct consequence of microtubule destabilization is the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle, typically at the G2/M phase. tandfonline.comnih.govnih.gov Studies on potent 1-aryl-tetrazole derivatives have consistently demonstrated their ability to induce G2/M arrest in various human cancer cell lines. tandfonline.comnih.govnih.gov

For instance, a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol derivative, compound 6-31, was shown to arrest SGC-7901 cancer cells in the G2/M phase of the cell cycle. tandfonline.comnih.gov This arrest is a hallmark of agents that interfere with microtubule dynamics and often precedes the induction of apoptosis, or programmed cell death. nih.govresearchgate.net The downregulation of key checkpoint proteins, such as cyclin B1, is a correlated molecular event observed with G2/M arrest induced by microtubule-targeting agents. While this mechanism is well-established for the compound class, specific cell cycle analysis data for this compound has not been detailed in the available literature.

Enzyme Kinetics and Receptor Binding Assays (In Vitro Studies)

In vitro assays are crucial for quantifying the interaction of a compound with its molecular target. For the 1-aryl-tetrazole class, these have primarily included receptor binding assays and enzyme inhibition studies.

As an extension of the tubulin inhibition studies, receptor binding assays have been performed to confirm the interaction at the colchicine site. In one such study, potent 1,5-diaryl tetrazole analogues were evaluated for their ability to inhibit the binding of [³H]colchicine to tubulin. nih.gov This competitive binding assay provides direct evidence of the compound binding to a specific receptor site on the tubulin protein. nih.gov

While specific enzyme kinetic studies for this compound are not present in the reviewed literature, research on structurally similar heterocyclic compounds offers valuable insights. A study on 1,2,4-triazole (B32235) derivatives (a related five-membered nitrogen heterocycle) investigated their inhibitory activity against acetylcholinesterase (AChE). nih.gov Notably, the derivative bearing a 3,5-dimethylphenyl group was among the most potent inhibitors, suggesting that this specific substitution pattern can be highly favorable for fitting into an enzyme's active site. nih.gov Furthermore, hybrid molecules combining pyrazole (B372694) and tetrazole scaffolds have been shown to be effective inhibitors of the α-amylase enzyme. mdpi.com These findings highlight the potential of the this compound scaffold to act as an enzyme inhibitor, though its specific targets remain to be elucidated.

Applications in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The tetrazole ring is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. researchgate.net This versatility allows for the construction of diverse and stable coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net The deprotonated form of the tetrazole ring can utilize its nitrogen atoms to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. unimi.it

The synthesis of CPs and MOFs involving tetrazole-based ligands is often achieved through solvothermal or hydrothermal methods. unimi.it For instance, the reaction of a tetrazole-containing organic molecule with a metal salt in a suitable solvent under heat and pressure can lead to the self-assembly of crystalline framework structures. unimi.it While specific research on 1-(3,5-dimethylphenyl)-1H-tetrazole in this context is not extensively documented, the principles are well-established with analogous compounds. For example, ligands combining tetrazole and other functional groups like β-diketones have been successfully used to create 2D coordination polymers with zinc(II). unimi.it Similarly, 5-substituted-1H-tetrazoles are recognized for their utility in constructing novel MOFs. nih.govresearchgate.net The 3,5-dimethylphenyl substituent on the tetrazole ring can play a crucial role in dictating the final topology and properties of the resulting framework by influencing the steric environment around the coordinating nitrogen atoms and participating in weak intermolecular interactions.

A related study on imidazole-based ligands, which share structural similarities with tetrazoles, demonstrated the synthesis of five distinct MOFs with metals like Manganese (Mn), Lead (Pb), Cadmium (Cd), Copper (Cu), and Zinc (Zn). nih.gov These frameworks exhibited varied dimensionalities and topologies, from 1D chains to 3D networks, highlighting the rich structural chemistry accessible with such N-heterocyclic ligands. nih.gov

| Framework Component | Example Metal Ion | Resulting Structure Type | Reference |

| Tetrazole Derivatives | Zn(II), Fe(III) | 2D Coordination Polymer, 3D Supramolecular Framework | unimi.it |

| Imidazole-dicarboxylate | Mn(II), Pb(II), Cd(II) | 1D, 2D, and 3D Metal-Organic Frameworks | nih.gov |

| 5-substituted-1H-tetrazoles | Co(II) | 3D Supramolecular Network | nih.gov |

Supramolecular Assemblies and Self-Organizing Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. semanticscholar.org The this compound molecule possesses all the necessary features to be an excellent component for supramolecular self-assembly. The N-H group of the tetrazole ring can act as a hydrogen bond donor, while the other nitrogen atoms can act as acceptors. nih.gov This allows for the formation of robust hydrogen-bonded networks.

For example, studies on related 5-substituted-1H-tetrazoles have shown that N-H···N hydrogen bonds are a primary driving force in their crystal packing, linking molecules into infinite one-dimensional chains. researchgate.net These chains can be further organized into higher-dimensional structures through π-π stacking interactions between the aromatic tetrazole and phenyl rings. researchgate.net In one case, a cobalt(II) coordination compound featuring a neutral 1H-tetrazole ligand formed a 3D supramolecular architecture stabilized by a combination of hydrogen bonding and stacking interactions. nih.gov

The design of such systems can be highly rational. By modifying the substituents on the aromatic core, it is possible to control the formation of diverse supramolecular assemblies. semanticscholar.org The non-coplanar arrangement of the dimethylphenyl and tetrazole rings in this compound can lead to complex and interesting packing motifs, preventing simple planar stacking and potentially creating porous or interpenetrated networks. Similar strategies using pyrazole-based molecules, which are also effective hydrogen-bonding units, have led to the creation of supramolecular organic frameworks with interesting properties. semanticscholar.orgcsic.es

| Interaction Type | Participating Groups | Resulting Assembly | Reference |

| Hydrogen Bonding (N-H···N) | Tetrazole rings | 1D chains, 2D networks | nih.govresearchgate.net |

| π-π Stacking | Tetrazole-Tetrazole, Phenyl-Tetrazole | 3D Architectures | nih.govresearchgate.net |

| Multiple Weak Interactions | Pyrazole (B372694) rings, Aromatic cores | Supramolecular Organic Frameworks | semanticscholar.org |

Integration into Functional Hybrid Materials

By selecting appropriate metal ions, it is possible to create hybrid materials with specific magnetic, catalytic, or optical properties. The this compound ligand can influence these properties through the electronic nature of its substituents and by defining the coordination environment of the metal center. For instance, the formation of MOFs with open channels or porous structures, guided by the steric bulk of the dimethylphenyl group, could lead to materials with applications in gas storage or catalysis. nih.gov

Furthermore, the ability of tetrazole-based ligands to be combined with other functional organic molecules opens pathways to multifunctional materials. unimi.it For example, a ligand containing both a tetrazole for metal coordination and another group with specific optical or electronic properties could lead to a hybrid material where these functions are coupled. The synthesis of such materials often involves a "building block" approach, where the final properties are engineered through the careful design of the molecular components. semanticscholar.orgcsic.es

Photophysical Properties and Potential Optoelectronic Applications

The aromatic nature of both the tetrazole and phenyl rings in this compound suggests that this compound and its derivatives could possess interesting photophysical properties. The incorporation of such ligands into rigid structures like MOFs or crystalline supramolecular assemblies can significantly impact their luminescence behavior.

Studies on related materials have shown that the emission properties are often dependent on the structure of the assembly. For example, some supramolecular organic frameworks constructed from pyrazole-based building blocks have displayed crystallization-induced emission (CIE), where the molecules are non-emissive in solution but become highly fluorescent in the crystalline state due to the restriction of intramolecular rotations. semanticscholar.org

Similarly, coordination polymers and MOFs containing aromatic ligands can exhibit solid-state luminescence. nih.gov The emission can originate from the ligand itself (intraligand fluorescence or phosphorescence), from the metal center, or from ligand-to-metal or metal-to-ligand charge transfer states. The specific properties, such as the emission wavelength and quantum yield, can be tuned by changing the metal ion or by modifying the organic ligand. unimi.it A zinc(II) coordination polymer based on a tetrazole/diketone ligand, for instance, was found to be emissive in the solid state, with its emission maximum red-shifted compared to the free ligand. unimi.it This tunability makes these materials promising candidates for applications in sensing, lighting, and optoelectronics.

| Material Type | Observed Property | Potential Application | Reference |

| Supramolecular Organic Framework | Crystallization-Induced Emission (CIE) | Solid-state lighting, sensors | semanticscholar.org |

| Zinc(II) Coordination Polymer | Solid-state photoluminescence | Optoelectronics, sensing | unimi.it |

| Multi-component MOFs | Solid-state luminescence | Chemical sensing, photonics | nih.gov |

Analytical Method Development for Research Purposes

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment and separation of 1-(3,5-dimethylphenyl)-1H-tetrazole and its derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of tetrazole derivatives. sielc.comijrpc.com A reverse-phase HPLC (RP-HPLC) method is often suitable for the separation of these compounds. sielc.com For instance, a method for analyzing 5-phenyl-1H-tetrazole utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are used instead of phosphoric acid. sielc.com The separation is typically achieved on a C18 column. ijrpc.com

A study on the decomposition of 5-substituted-1H-tetrazoles employed HPLC with UV detection at 215 nm to monitor the reaction progress and identify degradation products. researchgate.net This highlights the utility of HPLC in stability studies and reaction monitoring. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers faster analysis times and improved resolution. sielc.com

Table 1: Illustrative HPLC Method Parameters for Tetrazole Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detection | UV | researchgate.net |

| Application | Purity assessment, separation, pharmacokinetics | sielc.com |

Gas Chromatography (GC):

While less common than HPLC for non-volatile compounds, GC can be employed for the analysis of thermally stable and volatile tetrazole derivatives. Sample preparation for GC analysis may involve derivatization to enhance volatility and thermal stability. env.go.jp GC coupled with mass spectrometry (GC/MS) is a powerful tool for both qualitative and quantitative analysis, providing structural information about the separated compounds. env.go.jp

Quantitative Spectroscopic Methods for Research Applications

Spectroscopic methods are indispensable for the quantitative analysis of this compound and for probing its interactions with other molecules.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a straightforward and accessible technique for the quantification of tetrazole compounds in solution. pnrjournal.com Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (<200 nm). However, the introduction of chromophoric substituents, such as the 3,5-dimethylphenyl group, shifts the absorption to more practical UV regions. pnrjournal.com For example, 5-(benzylthio)-1H-tetrazole dissolved in DMSO shows an absorbance peak at 271 nm. pnrjournal.com

UV-Vis spectroscopy is also a valuable tool for studying the interaction of tetrazole derivatives with biomolecules like DNA. researchgate.net Changes in the absorption spectrum, such as hypochromism (decrease in absorption intensity), can indicate binding events. researchgate.net Titration experiments, where the concentration of a binding partner is systematically varied, allow for the determination of binding constants. researchgate.netresearchgate.net

Table 2: Application of UV-Vis Spectroscopy in Tetrazole Research

| Application | Observation | Compound Example | Reference |

| Quantification | Absorbance peak at a specific wavelength | 5-(Benzylthio)-1H-tetrazole | pnrjournal.com |

| DNA Binding Study | Hypochromic effect upon DNA addition | A tetrazole derivative (5o) | researchgate.net |

| Metal Complexation | Changes in absorbance maxima upon metal ion addition | 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]3-phenylazapentane | researchgate.net |

Fluorescence Spectroscopy:

Certain tetrazole derivatives exhibit intrinsic fluorescence, which can be exploited for highly sensitive quantification and interaction studies. researchgate.netacs.org The fluorescence properties are often dependent on the molecular structure and the solvent environment. acs.orgnih.gov For instance, a naphthyl-substituted tetrazole derivative displays fluorescence at 432 nm, and its intensity increases upon binding to DNA, indicating an interaction. researchgate.net The development of photoactivatable fluorophores based on tetrazole-ene cycloaddition reactions has expanded the application of fluorescence in cellular imaging. nih.gov

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):

When this compound is part of a metal complex, ICP-OES is a powerful technique for determining the metal content. acs.orgnih.gov This method is highly sensitive and provides accurate quantification of elemental composition, which is crucial for characterizing the stoichiometry of metal-tetrazole complexes. The tetrazole moiety is known to be an efficient metal chelator. acs.org

Advanced Mass Spectrometry for Trace Analysis and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and sensitive detection of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique well-suited for the analysis of tetrazole derivatives, allowing for the detection of the protonated molecule [M+H]+. lsmu.ltmdpi.com Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of tetrazole derivatives in ESI-MS is highly dependent on the substituents and the ionization mode (positive or negative). nih.govresearchgate.net

In positive ion mode, a common fragmentation pathway for 5-substituted 1H-tetrazoles is the elimination of a nitrogen molecule (N2) from the protonated molecule. mdpi.com For example, the ESI-MS spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows a prominent ion corresponding to [M+H-N2]+. mdpi.com Further fragmentation can involve the loss of another nitrogen molecule or other neutral losses depending on the structure. mdpi.comnih.gov In some cases, the molecular ion peak may be weak due to in-source fragmentation. mdpi.com

In negative ion mode, the fragmentation can differ significantly, with some studies reporting the elimination of HN3. researchgate.net

Table 3: Characteristic Mass Spectrometry Fragmentation of Tetrazole Derivatives

| Ionization Mode | Compound Type | Characteristic Fragmentation | Reference |

| Positive ESI-MS | 5-Aryl(heteroaryl)tetrazoles | Elimination of two N2 molecules from the molecular ion | mdpi.com |

| Positive ESI-MS | 5-Allyloxy-1-aryl-tetrazoles | Cleavage at the ether moiety, extrusion of N2 | nih.gov |

| Negative ESI-MS | 5-Substituted 1H-tetrazole derivatives | Elimination of N2 | researchgate.net |

| Positive ESI-MS | 5-Substituted 1H-tetrazole derivatives | Elimination of HN3 | researchgate.net |

Mechanistic Pathway Elucidation:

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of the parent compound and its fragments, aiding in the elucidation of fragmentation mechanisms. lsmu.ltrsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be combined with experimental MS data to propose and validate fragmentation pathways. nih.gov The study of fragmentation patterns can provide insights into the intrinsic reactivity and stability of the tetrazole ring system under mass spectrometric conditions. nih.govresearchgate.net For instance, the fragmentation of 5-allyloxy-1-aryl-tetrazoles in EI-MS is highly influenced by the electronic effects of the substituents. nih.gov Furthermore, MS-based techniques are used to investigate the microscopic mechanisms of light-induced reactions involving tetrazoles, such as 1,3-dipolar cycloadditions. nih.gov

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.gov These computational tools offer the ability to process vast datasets and identify complex patterns that are beyond human intuition, thereby accelerating the design and optimization of novel compounds. nih.govdrugdiscoverychemistry.com For 1-(3,5-dimethylphenyl)-1H-tetrazole and its derivatives, AI and ML can be instrumental in several key areas.

Generative models, a subset of AI, can design novel tetrazole-based molecules with tailored properties. nih.gov By learning from existing chemical databases, these models can propose new structures that are likely to possess desired characteristics, such as enhanced biological activity or improved material properties. For instance, a generative model could be trained to create derivatives of this compound with optimized electronic properties for catalytic applications.

Furthermore, machine learning algorithms can be employed to predict a wide range of physicochemical and biological properties with a high degree of accuracy. nih.govsemanticscholar.org This includes predicting solubility, toxicity, metabolic stability, and binding affinity to specific biological targets. By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. The application of these in silico methods represents a paradigm shift from traditional trial-and-error approaches to a more data-driven and rational design process.

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Molecular Design | Algorithms create novel molecular structures based on learned chemical patterns. | Design of new derivatives with enhanced biological or material properties. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | ML models predict the biological activity of compounds based on their chemical structure. | Rapid screening of virtual libraries to identify potent analogues. |

| Property Prediction | Prediction of physicochemical properties like solubility, pKa, and toxicity. | Optimization of drug-like properties and material characteristics. |

| Reaction Prediction | AI tools predict the outcomes and optimal conditions for chemical reactions. | Discovery of novel and efficient synthetic routes to tetrazole derivatives. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the synthesis of tetrazoles is well-established, there remains considerable scope for exploring novel reactivity patterns and unconventional transformations. nih.govcore.ac.uk The unique electronic properties of the tetrazole ring, coupled with the influence of the 3,5-dimethylphenyl substituent, could give rise to new and unexpected chemical behaviors.

One area of interest is the photochemical transformation of this compound. mdpi.com Photolysis of tetrazole derivatives can lead to the formation of a variety of reactive intermediates and stable photoproducts, depending on the reaction conditions. mdpi.com A systematic investigation into the photochemistry of this specific compound could unveil new synthetic methodologies for accessing complex nitrogen-containing heterocycles.

Another promising avenue is the use of modern catalytic systems to achieve previously inaccessible transformations. For example, transition-metal catalysis could enable the selective functionalization of the tetrazole ring or the phenyl group, providing access to a diverse range of new derivatives. The development of multicomponent reactions (MCRs) involving this compound as a building block could also lead to the efficient, one-pot synthesis of complex molecules with high atom economy. nih.gov

Design of Advanced Ligands for Catalytic and Material Science Applications

The tetrazole moiety is known to be an effective metal chelator, a property that can be harnessed for the development of advanced ligands in catalysis and material science. nih.govmdpi.com The nitrogen-rich tetrazole ring can coordinate to a variety of metal ions, and the 3,5-dimethylphenyl group can be used to fine-tune the steric and electronic properties of the resulting metal complexes. researchgate.net

In the realm of catalysis, ligands based on this compound could be employed to create highly active and selective catalysts for a range of organic transformations. For instance, such ligands could be incorporated into catalysts for cross-coupling reactions, hydrogenations, or asymmetric synthesis. The dimethylphenyl substituent could play a crucial role in controlling the catalyst's activity and selectivity by influencing the coordination geometry and electronic environment of the metal center. The dimerization of a related compound, 1-phenyl-1H-tetrazole-5-thiol, using metalloporphyrin catalysts highlights the potential of tetrazole derivatives in catalytic processes. scirp.org

In material science, the strong coordinating ability of the tetrazole ring makes it an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netlookchem.com These materials have a wide range of potential applications, including gas storage, separation, and sensing. By judiciously selecting the metal ions and co-ligands, it may be possible to construct novel porous materials with tailored properties based on this compound.

Elucidation of Broader Biological Interaction Mechanisms Beyond Current Scope

Tetrazole derivatives are widely recognized in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.orgnih.govmdpi.com While their role in mimicking this functional group is well-documented, the broader biological interaction mechanisms of many tetrazole-containing compounds, including this compound, remain largely unexplored.

Future research should aim to move beyond the traditional view of tetrazoles as simple carboxylic acid replacements and investigate their potential to engage in other types of biological interactions. The tetrazole ring, with its multiple nitrogen atoms, can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which could be crucial for binding to biological targets. acs.org The 3,5-dimethylphenyl group can also contribute to binding through hydrophobic interactions.

A comprehensive biological profiling of this compound against a wide range of enzymes, receptors, and ion channels could reveal novel and unexpected biological activities. Techniques such as chemoproteomics and thermal shift assays could be employed to identify the direct protein targets of this compound within a cellular context. A deeper understanding of its molecular interactions could pave the way for the development of new therapeutic agents for a variety of diseases. For example, various 1,5-diaryl-substituted tetrazole derivatives have shown anti-inflammatory activity. nih.gov

Q & A

Q. What are the established synthetic methodologies for 1-(3,5-dimethylphenyl)-1H-tetrazole, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation reactions. For example, copper-mediated electrochemical crystallization has been used to prepare tetrazole-based ligands, achieving moderate yields (~46%) under reflux conditions with ethanol as a solvent. Key steps include refluxing precursors like 3,5-xylidine and ammonium acetate, followed by purification via column chromatography (hexane:ethyl acetate). Optimizing stoichiometry, temperature, and solvent polarity can improve yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as unit cell dimensions (e.g., orthorhombic system with a = 16.7611 Å, b = 11.5467 Å, c = 16.6563 Å) and hydrogen-bonding networks (e.g., O–H⋯N and C–H⋯N interactions) are quantified using software like SHELXL and OLEX2 . Complementary techniques include NMR, IR, and elemental analysis to confirm purity and functional groups.